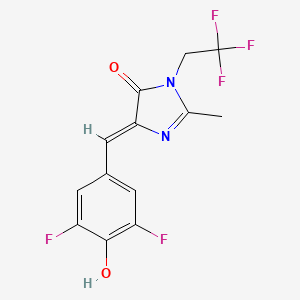

DNP-PEG4-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DNP-PEG4-acid’s terminal carboxy group readily reacts with primary amines in the presence of EDC and DCC to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .Molecular Structure Analysis

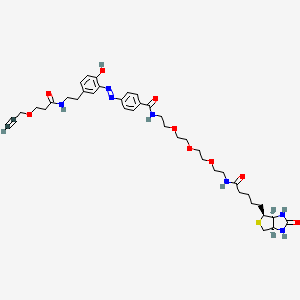

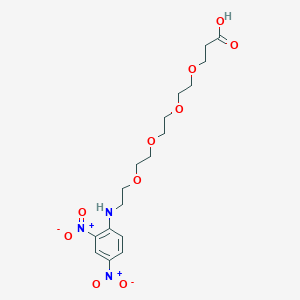

The molecular weight of DNP-PEG4-acid is 431.4 g/mol . The InChI code is1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) . The canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCOCCOCCC(=O)O . Chemical Reactions Analysis

DNP-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

DNP-PEG4-acid has a molecular weight of 431.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 16 . The exact mass is 431.15399400 g/mol and the monoisotopic mass is 431.15399400 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 30 .Wissenschaftliche Forschungsanwendungen

FRET Quencher Precursor

DNP-PEG4-acid is used as a FRET (Fluorescence Resonance Energy Transfer) quencher precursor . FRET is a mechanism describing energy transfer between two light-sensitive molecules. The quencher absorbs the energy from the excited fluorescent molecule, reducing its fluorescence intensity.

Enhanced Water Solubility

Compared to the commonly used DNP-X acid, DNP-PEG4-acid has much better water solubility . This property makes it more suitable for use in aqueous solutions, expanding its applicability in various biological research contexts.

PROTAC Linker

DNP-PEG4-acid is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of DNP-PEG4-acid in the synthesis of PROTACs allows for the targeted degradation of specific proteins within a cell .

Target Protein Ligand

In the structure of PROTACs, DNP-PEG4-acid can serve as a ligand for the target protein . This means it can bind to a specific protein within a cell, marking it for degradation by the ubiquitin-proteasome system.

E3 Ubiquitin Ligase Ligand

In addition to serving as a target protein ligand, DNP-PEG4-acid can also act as a ligand for an E3 ubiquitin ligase . This allows it to recruit this enzyme to the target protein, facilitating its degradation.

Safety and Hazards

DNP-PEG4-acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

DNP-PEG4-acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. Its main targets are specific proteins that need to be degraded within cells. The role of these targets is to regulate various cellular processes, and their degradation can help in treating diseases caused by the overexpression or malfunction of these proteins .

Mode of Action

DNP-PEG4-acid functions by linking a target protein to an E3 ubiquitin ligase. This interaction tags the target protein with ubiquitin, marking it for degradation by the proteasome. The PEG4 (polyethylene glycol) component enhances the solubility and stability of the compound, facilitating its interaction with the target protein and the E3 ligase .

Biochemical Pathways

The primary biochemical pathway affected by DNP-PEG4-acid is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, it leads to their subsequent degradation. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .

Pharmacokinetics

The pharmacokinetics of DNP-PEG4-acid involve its absorption, distribution, metabolism, and excretion (ADME). The PEG4 component improves its bioavailability by enhancing solubility and reducing renal clearance. The compound is metabolized primarily in the liver and excreted through the kidneys. Its half-life and distribution are influenced by its interaction with plasma proteins and tissue partitioning .

Result of Action

At the molecular level, DNP-PEG4-acid leads to the degradation of specific target proteins, which can result in the modulation of various cellular pathways. This can have therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation. The cellular effects include changes in protein expression levels and alterations in cell signaling pathways .

Action Environment

The efficacy and stability of DNP-PEG4-acid can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of competing substrates or inhibitors can affect its interaction with target proteins and E3 ligases .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIFQVOBASTCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DNP-PEG4-acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.